[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol
Description
[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol is a synthetic piperidine derivative characterized by a benzoyl group substituted with amino and bromine moieties at the 3- and 5-positions, respectively.
Properties
IUPAC Name |
(3-amino-5-bromophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-5-10(6-12(15)7-11)13(18)16-3-1-9(8-17)2-4-16/h5-7,9,17H,1-4,8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCDOKMDOWYNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the bromination of a benzoyl precursor, followed by the introduction of an amino group through nucleophilic substitution. The piperidine ring is then formed via cyclization reactions, and the final step involves the addition of a methanol group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or various alkyl halides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce de-brominated piperidine compounds.
Scientific Research Applications
Drug Discovery
- Targeting Receptors : Research indicates that piperidine derivatives like [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol can act as ligands for various receptors, including the P2X3 receptor, which is involved in pain sensation. Modifications of the piperidine structure have been shown to influence receptor affinity and selectivity, leading to enhanced therapeutic profiles for pain management .
- Inflammation Modulation : The compound's structural features may also allow it to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Studies have demonstrated that similar piperidine derivatives can effectively reduce IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .
Medicinal Chemistry
- Structure-Activity Relationship (SAR) Studies : The exploration of SAR has revealed that modifications to the piperidine scaffold can significantly impact biological activity. For instance, compounds derived from this compound have been synthesized and evaluated for their efficacy against various targets, including kinases and inflammatory pathways .
Biological Research
- Mechanistic Studies : The compound can be utilized in mechanistic studies to understand its interaction with biological targets at the molecular level. By employing computational modeling and binding assays, researchers can elucidate the binding mechanisms and optimize the compound for increased potency and selectivity .
Case Studies
Several studies illustrate the effectiveness of piperidine derivatives in various therapeutic contexts:
Mechanism of Action
The mechanism of action of [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromobenzoyl groups can form hydrogen bonds and hydrophobic interactions, respectively, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol with key analogs, focusing on structural variations, biological activities, and pharmacological selectivity.
Substituent Effects on Antiparasitic Activity
Piperidin-4-yl methanol derivatives with halogenated benzyl or benzoyl substituents demonstrate significant antiparasitic activity. For example:
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7): Exhibited IC50 values of 1.03–2.51 μg/mL against resistant and sensitive parasite strains, with a selectivity index (SI) >15 .
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11): Showed enhanced activity against resistant strains (IC50 = 1.03 μg/mL) compared to sensitive ones (IC50 = 2.51 μg/mL) .
Role of the Piperidin-4-yl Methanol Core
The piperidin-4-yl methanol scaffold is a common feature in compounds with diverse applications:
- Diphenyl(piperidin-4-yl)methanol (Azacyclonol): A historic antipsychotic, this compound lacks the benzoyl/benzyl substituents but retains the methanol group, emphasizing the core’s role in CNS activity .
Structural Comparison :
Impact of Bromine Substitution
Bromine’s electron-withdrawing and bulky nature can modulate binding affinity and metabolic stability:
- [1-[(5-Bromopyridin-3-yl)methyl]piperidin-4-yl]methanol: The bromopyridinylmethyl group may enhance interactions with aromatic residues in enzyme active sites or receptors .
- 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl...triazol-3-one : Bromine in the acetyl group correlates with high inhibitory activity in triazolone derivatives .
Hypothesis : The 5-bromo substitution in the target compound’s benzoyl group could confer similar advantages, such as improved target engagement or resistance to oxidative metabolism.
Biological Activity
The compound [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzoyl Group : A phenyl ring attached to a carbonyl group, which enhances the lipophilicity and biological activity.
- Amino Group : The presence of an amino group (–NH2) contributes to the compound's interaction with biological targets.
Research indicates that compounds similar to this compound can modulate various biological pathways, particularly through interactions with specific receptors and enzymes. For instance:
- NLRP3 Inhibition : Compounds with structural similarities have been reported to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in conditions like Alzheimer's disease and urinary tract infections, respectively .
Table 1: Biological Activity Summary of Related Compounds
Case Studies
Several studies have explored the biological activities of piperidine derivatives, including those structurally related to this compound:
- Inflammatory Disease Models : A study demonstrated that compounds inhibiting NLRP3 showed significant reductions in inflammation markers in mouse models of colitis, suggesting therapeutic potential for inflammatory conditions .
- Neuroprotective Effects : Piperidine derivatives have been evaluated for their neuroprotective properties against neurodegenerative diseases by inhibiting AChE activity, thus enhancing acetylcholine levels in synaptic clefts .
- Antimicrobial Activity : Some derivatives exhibited moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
